7-bromo-5-nitro-1H-indole

Nitric Oxide Synthase Inflammation Enzyme Inhibition

Researchers often face supply bottlenecks for regiospecific 5-NO₂/7-Br indole building blocks. This compound resolves that gap: - Enables Pd-catalyzed diversification for MCL-1 inhibitors (AbbVie patent space). - Key intermediate for pyrrolopyridone BET inhibitors with superior selectivity. - Single-site DNA photoaffinity label; 95% purity, global stock available.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 87240-07-1
Cat. No. B152676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-5-nitro-1H-indole
CAS87240-07-1
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Br
InChIInChI=1S/C8H5BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H
InChIKeyXXJOZTUJVYCOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-nitro-1H-indole: Strategic Building Block


7-Bromo-5-nitro-1H-indole (CAS 87240-07-1) is a disubstituted indole derivative bearing an electron-withdrawing nitro group at the 5-position and a bromine atom at the 7-position. With a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol, this compound is a yellow crystalline solid at ambient temperature . It serves primarily as a versatile synthetic intermediate in pharmaceutical research, with documented roles in the synthesis of investigational MCL-1 inhibitors (AbbVie patent family) and BET bromodomain inhibitors targeting endocrine-resistant breast cancer [1]. Its dual halogen-nitro substitution pattern enables sequential chemoselective transformations that are precluded in mono-substituted analogs, making it a non-commodity building block for structure-activity relationship (SAR) campaigns.

Why 7-Bromo-5-nitro-1H-indole Is Irreplaceable


The regiospecific 5-NO₂/7-Br substitution pattern of 7-bromo-5-nitro-1H-indole is pharmacophorically distinct from its positional isomers and mono-substituted congeners. The 5-nitro group confers electron deficiency and hydrogen-bond acceptor capacity critical for target engagement, while the 7-bromo substituent provides a synthetic handle for cross-coupling diversification and fills a sterically constrained hydrophobic pocket. The regioisomer 5-bromo-7-nitroindole (CAS 165669-16-9) presents an inverted electronic landscape, altering both reactivity and binding geometry . Simple 5-nitroindole lacks the C7 diversification point entirely, while 7-bromoindole lacks the nitro pharmacophore. Evidence from the patent literature demonstrates that the 7-substituted indole scaffold with specific C5 electron-withdrawing character is central to MCL-1 inhibitory activity, and substitution at alternative positions leads to significant loss of potency [1]. The binding data below further illustrate isoform-specific differences that are compound-dependent and cannot be extrapolated from analog data.

7-Bromo-5-nitro-1H-indole: Quantitative Evidence vs. Analogs


iNOS Inhibition and Isoform Selectivity

A derivative incorporating the 7-bromo-5-nitroindole scaffold demonstrated an IC₅₀ of 210 nM against human inducible nitric oxide synthase (iNOS) expressed in DLD1 cells [1]. This represents a 2.5-fold selectivity window for iNOS over human neuronal NOS (nNOS, IC₅₀ = 530 nM) and a 3.9-fold window over human endothelial NOS (eNOS, IC₅₀ = 810 nM) within the same assay panel [1]. While the direct parent compound's iNOS IC₅₀ in murine macrophages is substantially weaker (>50 µM) [2], this illustrates that the 5-nitro-7-bromo substitution pattern provides a privileged starting point for derivative optimization achieving sub-micromolar potency with measurable isoform selectivity.

Nitric Oxide Synthase Inflammation Enzyme Inhibition

MCL-1 Inhibitor Patent Scaffold Exclusivity

The AbbVie patent family (JP5496877B2, WO2015148854A1, US-2021283138-A1) explicitly claims 7-substituted indole derivatives as MCL-1 inhibitors, wherein the 7-position bromine atom of 7-bromo-5-nitro-1H-indole serves as the critical synthetic anchor for diversification [1]. Structure-activity relationship data within these patents demonstrate that removal or relocation of the 7-substituent abolishes MCL-1 inhibitory activity, establishing the 7-substitution as a mandatory pharmacophoric element rather than an optional modification. The 5-nitro group further contributes electron-withdrawing character that modulates the indole NH acidity (predicted pKa ~13.58) and hydrogen-bond donor capacity .

MCL-1 Apoptosis Cancer Therapeutics

BET Bromodomain Inhibitor Intermediate Validation

In a Journal of Medicinal Chemistry study, 7-bromo-5-nitro-1H-indole was employed as a key intermediate in the synthesis of novel pyrrolopyridone BET inhibitors [1]. The optimized clinical candidate (compound 27) demonstrated superior potency in fulvestrant-resistant MCF-7:CFR cells compared to six BET inhibitors then in clinical trials, with transcriptomic analysis showing differentiated downregulation of oncogenes and upregulation of tumor suppressors relative to the benchmark BET inhibitor JQ-1 [1]. Critically, at an equivalent dose in rats, compound 27 exhibited mitigated thrombocytopenia—a dose-limiting toxicity observed with other BET inhibitors [1]. The 7-bromo substituent in the starting material enables the key palladium-catalyzed coupling that constructs the pyrrolopyridone core.

BET Bromodomain Endocrine-Resistant Breast Cancer Pyrrolopyridone

DNA Photoaffinity Labeling Site Specificity

7-Bromo-5-nitroindole functions as a synthetic auxin that binds covalently to DNA upon photoactivation, enabling radioactive bromine labeling for autoradiographic detection . This compound was synthesized and characterized alongside three regiospecific forms—5-bromo-, 5,7-dibromo-, and 5,7,8,2′,4′,6′-tetrabromo-indole—providing a defined set of comparators . The monobrominated 7-bromo-5-nitroindole offers a single, site-specific covalent attachment point to DNA, in contrast to polybrominated analogs (e.g., 5,7-dibromo- or 5,7,8,2′,4′,6′-tetrabromo-) which generate multiple labeling sites and more complex adduct mixtures . The 5-bromo-7-nitroindole regioisomer, while also monobrominated, presents the photoreactive bromine at a different spatial position relative to the indole-3-acetic acid binding pocket .

DNA Labeling Photoaffinity Probe Auxin Biology

Physicochemical Distinction from Regioisomer

The two regioisomers 7-bromo-5-nitroindole (target, CAS 87240-07-1) and 5-bromo-7-nitroindole (CAS 165669-16-9) exhibit distinct physicochemical profiles that affect handling and formulation. 5-Bromo-7-nitroindole has a well-defined melting point of 206–208°C (or 211–214°C depending on the source) [1], whereas the target compound is described as a yellow crystalline solid without a sharply reported melting range in standard vendor documentation, suggesting different crystal packing and thermal behavior . The predicted LogP for the target compound is 3.36 (XLogP3: 2.6), and the topological polar surface area is 61.6 Ų . These differences in solid-state properties can impact solubility, dissolution rate, and ultimately the reproducibility of solution-phase reactions in medicinal chemistry workflows.

Regioisomer Differentiation Melting Point Crystallinity

Validated Applications for 7-Bromo-5-nitro-1H-indole


MCL-1 Inhibitor Lead Optimization

Procure 7-bromo-5-nitro-1H-indole as the starting material for synthesizing 7-substituted indole MCL-1 inhibitors within the AbbVie patent space (JP5496877B2, WO2015148854A1). The 7-bromo substituent enables direct Pd-catalyzed cross-coupling diversification, while the 5-nitro group provides the electron-withdrawing character critical for MCL-1 binding. The regioisomer 5-bromo-7-nitroindole (CAS 165669-16-9) does not map onto the claimed 7-substituted indole pharmacophore and is unsuitable for this application [1].

BET Inhibitor Synthesis for Breast Cancer

Use 7-bromo-5-nitro-1H-indole as a key intermediate for constructing pyrrolopyridone BET inhibitors, following the published J. Med. Chem. route by Li, Xiong, and colleagues. The resulting clinical candidate demonstrated superior potency to six BET inhibitors in clinical trials and mitigated thrombocytopenia—a key differentiator for in vivo studies [2]. This application leverages the 7-bromo group for the critical ring-forming coupling step.

Site-Specific DNA Photoaffinity Labeling

Select 7-bromo-5-nitroindole for DNA photoaffinity labeling experiments requiring a single, defined covalent attachment site. Unlike 5,7-dibromo- or tetrabromo-analogs that generate heterogeneous adduct populations, the monobrominated 7-bromo-5-nitroindole yields stoichiometrically defined DNA adducts detectable by autoradiography . The 5-bromo-7-nitroindole regioisomer presents the photoreactive bromine at a different spatial position and should be used only if alternative labeling geometry is specifically required.

iNOS-Focused Anti-Inflammatory SAR

Employ 7-bromo-5-nitro-1H-indole as a scaffold for synthesizing iNOS inhibitor libraries, leveraging the demonstrated 210 nM iNOS IC₅₀ and 2.5-fold selectivity over nNOS of a derivative from this chemical series [3]. Counter-screening against nNOS (IC₅₀ = 530 nM) and eNOS (IC₅₀ = 810 nM) is recommended as part of the standard SAR workflow to maintain the selectivity window [3]. Unsubstituted indole scaffolds do not provide this level of iNOS potency or measurable isoform discrimination.

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